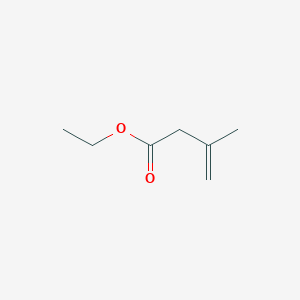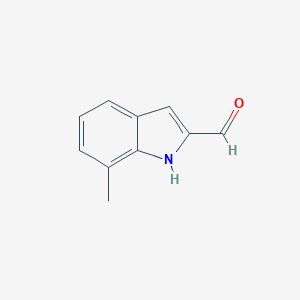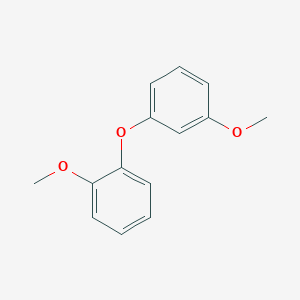
1-Methoxy-2-(3-methoxyphenoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-2-(3-methoxyphenoxy)benzene is a chemical compound that is also known as Bis(3-methoxy-4-methoxyphenoxy)benzene. It is a white crystalline solid that is used in scientific research for its various applications. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 1-Methoxy-2-(3-methoxyphenoxy)benzene is not well understood. However, it is believed that this compound interacts with certain receptors in the body, which leads to its physiological effects.
Biochemische Und Physiologische Effekte
1-Methoxy-2-(3-methoxyphenoxy)benzene has been shown to have various biochemical and physiological effects. It has been found to exhibit antioxidant and anti-inflammatory properties, which make it useful in the treatment of various diseases such as cancer and cardiovascular diseases. This compound has also been shown to have antibacterial and antifungal properties, which make it useful in the treatment of infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Methoxy-2-(3-methoxyphenoxy)benzene in lab experiments is its high purity. This compound can be synthesized with a high degree of purity, which makes it useful in various research applications. However, one of the limitations of using this compound is its cost. The synthesis of this compound can be expensive, which limits its use in some research applications.
Zukünftige Richtungen
There are several future directions for the use of 1-Methoxy-2-(3-methoxyphenoxy)benzene in scientific research. One of the future directions is the development of new organic semiconductors using this compound as a building block. This can lead to the fabrication of more efficient and cost-effective electronic devices. Another future direction is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer and cardiovascular diseases.
Synthesemethoden
The synthesis of 1-Methoxy-2-(3-methoxyphenoxy)benzene can be achieved using various methods. One of the most common methods is the Friedel-Crafts acylation reaction. This reaction involves the reaction of 3-methoxyphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting compound is then reacted with 3-methoxyphenol in the presence of a base such as potassium carbonate to yield 1-Methoxy-2-(3-methoxyphenoxy)benzene.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2-(3-methoxyphenoxy)benzene has been used in various scientific research applications. One of the most significant applications is in the field of organic electronics. This compound has been used as a building block for the synthesis of organic semiconductors that can be used in the fabrication of electronic devices such as organic field-effect transistors and organic light-emitting diodes.
Eigenschaften
CAS-Nummer |
1655-71-6 |
|---|---|
Produktname |
1-Methoxy-2-(3-methoxyphenoxy)benzene |
Molekularformel |
C14H14O3 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
1-methoxy-2-(3-methoxyphenoxy)benzene |
InChI |
InChI=1S/C14H14O3/c1-15-11-6-5-7-12(10-11)17-14-9-4-3-8-13(14)16-2/h3-10H,1-2H3 |
InChI-Schlüssel |
CUKLYCLBWSURAC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2OC |
Kanonische SMILES |
COC1=CC(=CC=C1)OC2=CC=CC=C2OC |
Synonyme |
1-Methoxy-2-(3-methoxyphenoxy)benzene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



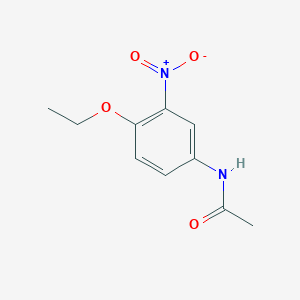
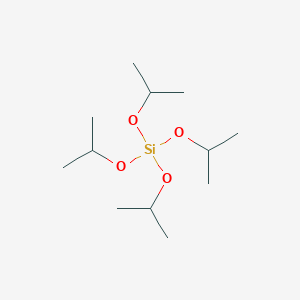
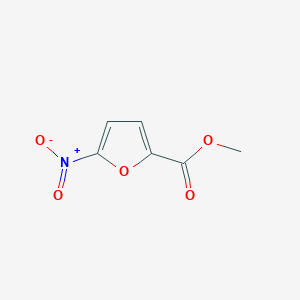
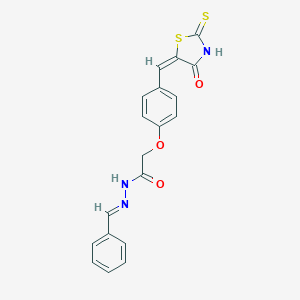

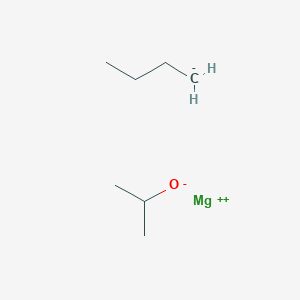
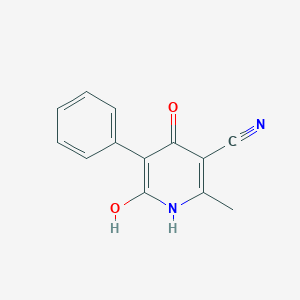
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
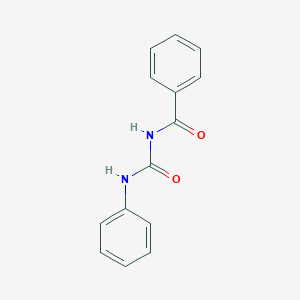
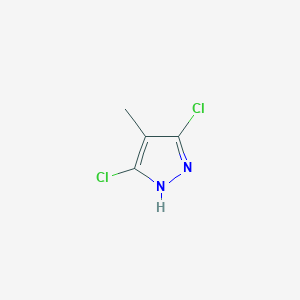
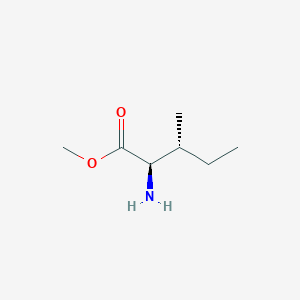
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)
